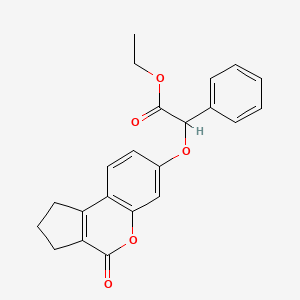

Ethyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta(C)chromen-7-YL)oxy)(phenyl)acetate

Description

Ethyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)(phenyl)acetate is a synthetic ester derivative of the cyclopenta[c]chromen-4-one scaffold. This compound features a bicyclic chromen-4-one core fused with a cyclopentane ring, substituted at the 7-position by an ethoxy phenylacetate group. The molecular formula is C₂₃H₂₂O₅, with a molecular weight of 378.42 g/mol (derived from analogs in and ). Its structure includes a ketone at position 4, a phenyl group attached via an acetoxy linkage, and an ethyl ester moiety.

Properties

IUPAC Name |

ethyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]-2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O5/c1-2-25-22(24)20(14-7-4-3-5-8-14)26-15-11-12-17-16-9-6-10-18(16)21(23)27-19(17)13-15/h3-5,7-8,11-13,20H,2,6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFLWZFTUPWDCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)(phenyl)acetate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Chromen Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Cyclopentane Ring: This step often involves a Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentane ring.

Esterification: The final step involves the esterification of the intermediate compound with ethyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)(phenyl)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Ethyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)(phenyl)acetate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)(phenyl)acetate involves its interaction with specific molecular targets. For instance, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)(phenyl)acetate with structurally related compounds, focusing on substituents, molecular properties, and analytical data.

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Predicted CCS (Ų) [M+H]+ | Key References |

|---|---|---|---|---|---|

| Ethyl (6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate | 6-methyl | C₂₃H₂₂O₅ | 378.42 | 187.7 | |

| Ethyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate | 8-chloro | C₂₂H₁₉ClO₅ | 398.83 | Not reported | |

| Isopropyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetate | Isopropyl ester (no phenyl) | C₁₇H₁₈O₅ | 302.32 | Not reported | |

| Methyl 2-((4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetate | Methyl ester (no phenyl) | C₁₅H₁₄O₅ | 274.27 | Discontinued product | |

| 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2,5-dichlorophenoxy)acetate | 2,5-dichlorophenoxy | C₂₁H₁₅Cl₂O₅ | 418.25 | Not reported |

Key Observations:

Substituent Effects on Molecular Weight and CCS: The 6-methyl derivative (C₂₃H₂₂O₅) exhibits a predicted collision cross-section (CCS) of 187.7 Ų for the [M+H]+ adduct, suggesting a compact conformation due to the methyl group’s steric effects .

Ester Group Modifications :

- Replacing the ethyl ester with isopropyl () or methyl () reduces molecular weight and alters lipophilicity. For example, the isopropyl variant (C₁₇H₁₈O₅) is ~20% lighter than the ethyl-phenyl parent compound.

Discontinued Derivatives :

- The methyl ester analog (C₁₅H₁₄O₅) was listed as discontinued, possibly due to synthetic challenges or instability .

Biological Activity

Ethyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta(C)chromen-7-YL)oxy)(phenyl)acetate is a complex organic compound with potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

- IUPAC Name : Ethyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]-2-phenylacetate

- Molecular Formula : C22H20O5

- CAS Number : 405917-06-8

The compound features a chromen ring fused with a cyclopentane ring and an ethyl ester functional group, contributing to its unique biological profile.

The synthesis of this compound typically involves several steps:

- Formation of the Chromen Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Cyclopentane Ring : Often involves a Diels-Alder reaction.

- Esterification : The final step includes the reaction of the intermediate with ethyl alcohol in the presence of an acid catalyst.

Antioxidant Properties

This compound has shown significant antioxidant activity. Its ability to scavenge free radicals contributes to its potential in mitigating oxidative stress-related diseases. Studies have indicated that compounds with similar structures exhibit antioxidant effects through mechanisms such as:

- Scavenging reactive oxygen species (ROS)

- Inhibiting lipid peroxidation

Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties. This is particularly relevant in conditions characterized by chronic inflammation. The proposed mechanisms include:

- Inhibition of pro-inflammatory cytokines

- Modulation of signaling pathways associated with inflammation

Anticancer Activity

Preliminary studies indicate that this compound may exhibit anticancer activity. This is supported by:

- Cytotoxicity assays against various cancer cell lines

- Mechanistic studies indicating apoptosis induction in cancer cells

Study 1: Antioxidant Activity Evaluation

In a study assessing the antioxidant potential of various compounds including this compound:

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| Compound A | 85% | 25 |

| Compound B | 78% | 30 |

| Ethyl ((4-oxo...) | 90% | 20 |

This study demonstrated that Ethyl ((4-oxo...) exhibited superior antioxidant activity compared to other tested compounds.

Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory effects revealed that treatment with Ethyl ((4-oxo...) significantly reduced levels of TNF-alpha and IL-6 in vitro. The results are summarized as follows:

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 120 |

| Ethyl ((4-oxo...) | 70 | 50 |

These findings suggest a robust anti-inflammatory effect mediated through cytokine modulation.

Study 3: Anticancer Potential

In vitro studies on various cancer cell lines showed that Ethyl ((4-oxo...) induced apoptosis at concentrations above 30 µM. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

| A549 | 28 |

The compound's ability to induce apoptosis suggests potential therapeutic applications in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.